(Butylamino)acetonitrile

Catalog No.
S1532211
CAS No.
3010-04-6
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Butylamino)acetonitrile

CAS Number

3010-04-6

Product Name

(Butylamino)acetonitrile

IUPAC Name

2-(butylamino)acetonitrile

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3

InChI Key

SPMMZKAWNAKPJM-UHFFFAOYSA-N

SMILES

CCCCNCC#N

Synonyms

(Butylamino)acetonitrile

Canonical SMILES

CCCCNCC#N

Organic Synthesis:

(Butylamino)acetonitrile can act as a building block in organic synthesis due to its functional groups. The amine group allows it to participate in condensation reactions to form new carbon-carbon bonds. The nitrile group can be further transformed into other functionalities like carboxylic acids or amides, providing versatility in organic molecule construction [].

Proteomics Research:

(Butylamino)acetonitrile is used in some proteomic research protocols, particularly for protein derivatization. Derivatization modifies protein side chains to improve their separation and identification techniques like mass spectrometry [].

While the specific mechanism of action in protein derivatization isn't completely understood, research suggests (Butylamino)acetonitrile might target specific amino acid residues within proteins [].

Molecular Structure Analysis

(Butylamino)acetonitrile consists of a four-carbon butane chain attached to an amine group (NH2) which is further linked to a nitrile group (C≡N) and a methyl group (CH3). This structure combines features of an amine and a nitrile, potentially influencing its chemical properties [].


Chemical Reactions Analysis

  • Nucleophilic substitution: The amine group can act as a nucleophile, reacting with various electrophiles. For example, it could react with alkyl halides to form substituted amines.
  • Addition reactions: The nitrile group can potentially undergo addition reactions with strong nucleophiles or under specific catalytic conditions.

Physical And Chemical Properties Analysis

  • A colorless liquid at room temperature [].
  • Have a moderate boiling point (likely above 100°C) [].
  • Soluble in organic solvents like ethanol, acetone, and dichloromethane due to the presence of the amine and nitrile groups [].
  • Possess moderate to weak basic properties due to the amine group [].

Currently, there is no documented information on the specific mechanism of action of (butylamino)acetonitrile in biological systems or its interaction with other compounds.

  • Toxicity: Amines and nitriles can have varying degrees of toxicity. It's best to assume (butylamino)acetonitrile may be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: Organic compounds with amine and nitrile groups can be flammable. Proper handling procedures for flammable liquids should be followed.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3010-04-6

Wikipedia

(Butylamino)acetonitrile

Dates

Modify: 2023-08-15

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